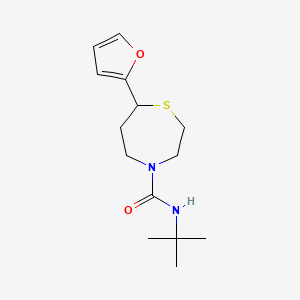

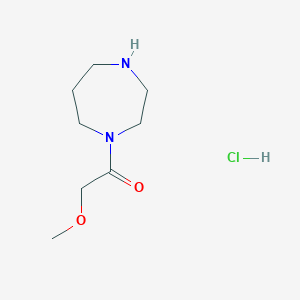

![molecular formula C17H14N2O5S2 B2708629 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097922-21-7](/img/structure/B2708629.png)

3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered a structural alert with the formula C4H4S . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1,3-diazole .

Synthesis Analysis

The synthesis of thiophene and imidazole derivatives often involves various condensation reactions . For instance, the Gewald reaction is a typical synthetic method for aminothiophene derivatives .Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom . Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Thiophene and imidazole derivatives are known to undergo a variety of chemical reactions. For example, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride can afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Hybrid Compounds and Biological Activities

Sulfonamide-based compounds, including structures similar to the specified chemical, have been extensively studied for their biological activities. These activities span a range of potential therapeutic applications due to the hybridization of sulfonamides with various heterocyclic moieties. Recent research highlights advances in sulfonamide hybrids, demonstrating their wide biological activities and potential as useful drugs. The studies focus on two-component sulfonamide hybrids incorporating heterocyclic components such as furan and thiophene, which are known for their antimicrobial, antifungal, and potential antiviral properties (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimicrobial Activities

Specifically, the furan and thiophene components mentioned in the chemical structure have been utilized in the synthesis of compounds with notable antimicrobial activities. For instance, derivatives starting from furan-2-carbohydrazide have shown activity against various microorganisms, indicating the potential for developing new antimicrobial agents. These findings suggest that incorporating furan and thiophene into sulfonamide compounds could enhance their biological efficacy (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Synthesis and Chemical Transformations

The chemical synthesis of cyclic sulfonamides, including the Diels-Alder reactions, provides a methodological framework for creating complex sulfonamide structures. These synthetic approaches enable the development of novel compounds with potential biological activities, highlighting the versatility of sulfonamides in drug design and development (Greig, Tozer, & Wright, 2001).

Antioxidant Properties

Compounds containing sulfonamide linkages, particularly when combined with heterocyclic structures like oxadiazoles, thiadiazoles, and triazoles, have been investigated for their antioxidant activities. These studies reveal that sulfonamide-linked bis(heterocycles) exhibit significant antioxidant properties, offering insights into their potential therapeutic applications beyond antimicrobial activities (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).

Wirkmechanismus

While the specific mechanism of action for your compound is not available, it’s worth noting that many thiophene and imidazole derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Zukünftige Richtungen

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a priority in medicinal chemistry . Heterocyclic compounds like thiophene and imidazole derivatives are extensively distributed in nature and have versatile synthetic applicability and biological activity . Therefore, they could be promising candidates for the development of novel drugs.

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c1-19-13-9-12(5-7-14(13)24-17(19)20)26(21,22)18-10-11-4-6-15(23-11)16-3-2-8-25-16/h2-9,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANRRKVVVDCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2708554.png)

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)

![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)

![5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole](/img/structure/B2708560.png)

![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2708561.png)

![N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2708564.png)

![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)

![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)